molecular formula C22H22N2O3 B11347119 N-(3,4-dimethoxybenzyl)-3-methyl-N-(pyridin-2-yl)benzamide

N-(3,4-dimethoxybenzyl)-3-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11347119
M. Wt: 362.4 g/mol
InChI Key: WQCYSDFXGMHWTG-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to yield 3-methyl-N-(pyridin-2-yl)benzamide.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of 3,4-dimethoxybenzyl chloride with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of N-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness

N-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3,4-dimethoxyphenyl and pyridin-2-yl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H22N2O3/c1-16-7-6-8-18(13-16)22(25)24(21-9-4-5-12-23-21)15-17-10-11-19(26-2)20(14-17)27-3/h4-14H,15H2,1-3H3

InChI Key

WQCYSDFXGMHWTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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